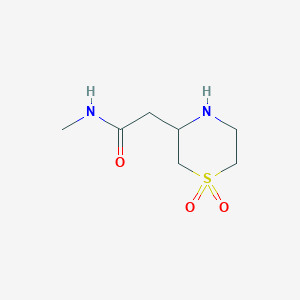
2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide is a chemical compound with a unique structure that includes a thiomorpholine ring with a sulfone group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide typically involves the reaction of thiomorpholine with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the acylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form the corresponding thiomorpholine derivative.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Further oxidized sulfone derivatives.
Reduction: Thiomorpholine derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. The acetamide moiety may also play a role in binding to specific receptors or enzymes, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid
- Methyl 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetate
Uniqueness
2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)-N-methylacetamide is unique due to its specific combination of a thiomorpholine ring with a sulfone group and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H14N2O3S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-3-yl)-N-methylacetamide |
InChI |
InChI=1S/C7H14N2O3S/c1-8-7(10)4-6-5-13(11,12)3-2-9-6/h6,9H,2-5H2,1H3,(H,8,10) |
InChI Key |
CKRCAEMVJHMHPO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1CS(=O)(=O)CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2H-1,3-Benzodioxol-5-YL)ethyl]cyclopropanamine](/img/structure/B13210633.png)
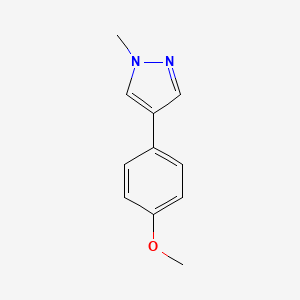

methanol](/img/structure/B13210640.png)
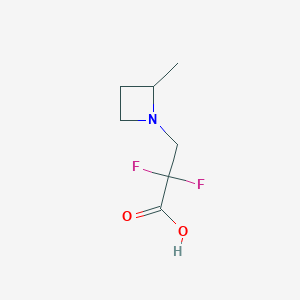
![N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13210649.png)


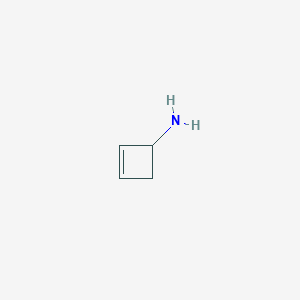
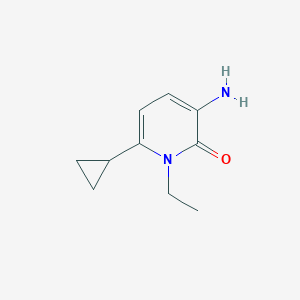
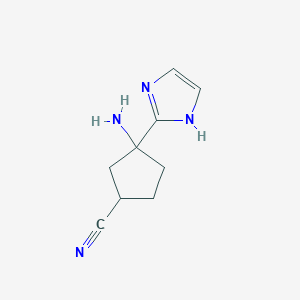
![4-[2-(Methylsulfanyl)acetyl]benzonitrile](/img/structure/B13210699.png)
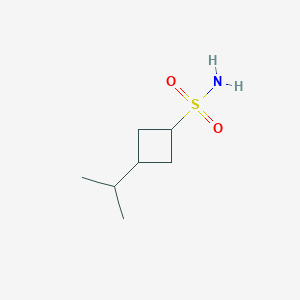
![2-[Methyl(oxolan-3-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13210702.png)
